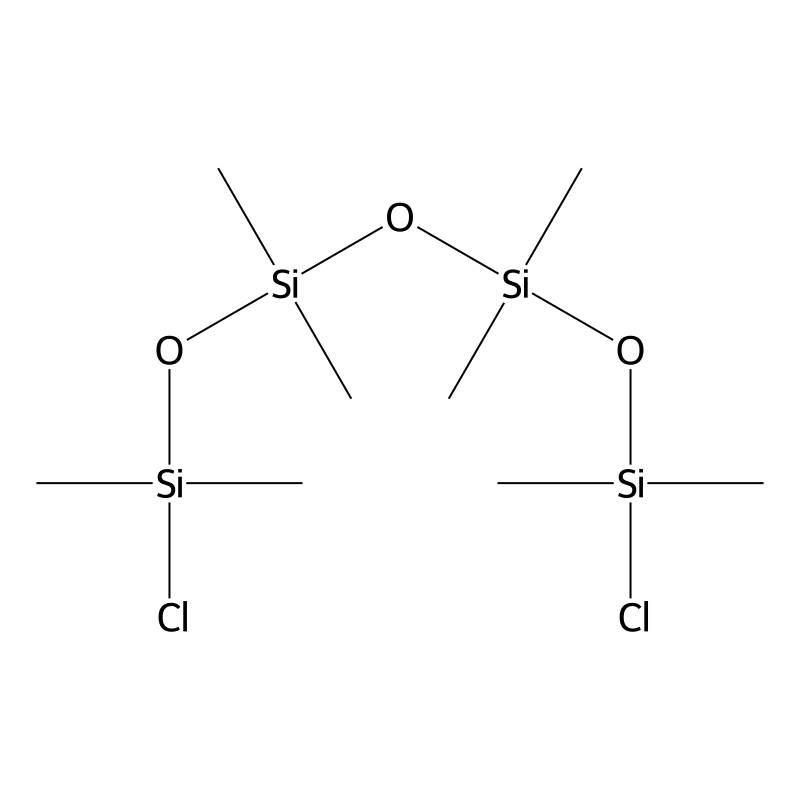1,7-Dichlorooctamethyltetrasiloxane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1,7-Dichlorooctamethyltetrasiloxane is a siloxane compound characterized by its unique molecular structure, which consists of a tetrasiloxane backbone with octamethyl and dichloro substituents. Its chemical formula is and it has a molecular weight of approximately 351.522 g/mol . The compound is also known by various other names, including 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane .
Synthesis and Characterization:
1,7-Dichlorooctamethyltetrasiloxane (DCOMT) is a well-characterized organosilicon compound, and its synthesis has been documented in various scientific publications. Researchers often employ readily available starting materials and techniques like hydrosilylation reactions to prepare DCOMT. [] Following synthesis, researchers utilize various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy, to confirm the structure and purity of the synthesized DCOMT. []
Potential Applications in Material Science:
Due to its unique chemical properties, DCOMT has been explored for potential applications in material science research. Some studies have investigated its use as a:
- Crosslinking agent in silicone elastomers: DCOMT's ability to react with silicon-hydride containing polymers makes it a potential candidate for crosslinking silicone elastomers, potentially influencing their mechanical properties. []
- Precursor for silicon carbide ceramics: Researchers have explored the use of DCOMT as a precursor for the synthesis of silicon carbide ceramics through high-temperature pyrolysis. []
Studies on Environmental Fate and Impact:
Scientific research has also focused on understanding the environmental fate and impact of DCOMT. Studies have investigated its:
- Biodegradability: Research suggests that DCOMT exhibits limited biodegradability in the environment, raising concerns about its potential persistence.
- Toxicity: Studies have been conducted to assess the potential toxicity of DCOMT to aquatic organisms, highlighting the importance of responsible use and proper disposal. []
1,7-Dichlorooctamethyltetrasiloxane exhibits notable reactivity due to the presence of chlorine atoms. It can react rapidly with ammonia and aliphatic amines, producing heat and forming ammonium and amine salts . Furthermore, it can undergo hydrolysis in the presence of moisture, generating hydrochloric acid and siloxanes. This reaction is particularly significant in fire extinguishing scenarios where water is used to mitigate fires involving chlorosilanes .
The biological activity of 1,7-dichlorooctamethyltetrasiloxane has raised concerns regarding its potential toxicity. Exposure can lead to severe chemical burns and respiratory issues. Symptoms akin to asthma may persist long after exposure has ceased due to reactive airways dysfunction syndrome . The compound is classified as hazardous according to OSHA standards due to its corrosive nature and potential for causing severe health effects upon contact or ingestion .
Several methods exist for synthesizing 1,7-dichlorooctamethyltetrasiloxane. One common approach involves the chlorination of octamethylcyclotetrasiloxane under controlled conditions. This process typically requires specific catalysts and temperature management to ensure the desired dichlorination occurs without excessive by-products . Additionally, variations in reaction conditions can yield different ratios of products.
1,7-Dichlorooctamethyltetrasiloxane finds applications primarily as a surfactant due to its ability to reduce surface tension in various liquids. This property facilitates the mixing of immiscible substances . Its unique chemical structure also makes it useful in specialty coatings and sealants where enhanced hydrophobicity and durability are desired.
Interaction studies involving 1,7-dichlorooctamethyltetrasiloxane focus on its reactivity with biological systems and other chemicals. Research indicates that the compound can interact adversely with moisture in the air, leading to hydrolysis reactions that produce harmful by-products such as hydrochloric acid. Studies have also shown that prolonged exposure can lead to chronic respiratory issues due to its irritant properties .
Several compounds share structural similarities with 1,7-dichlorooctamethyltetrasiloxane. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Octamethylcyclotetrasiloxane | No chlorine substituents; used as a silicone base | |
| Trimethylchlorosilane | Contains one chlorine atom; used in silane chemistry | |
| Hexamethylcyclotrisiloxane | No chlorine; used for polymer synthesis | |
| 1,3-Dichloro-1,1,3-trimethylsiloxy-terminated siloxanes | Varies | Similar chlorination pattern; different siloxy structure |
While other compounds may share similar siloxane backbones or chlorination patterns, 1,7-dichlorooctamethyltetrasiloxane's unique combination of octamethyl groups and dichlorination sets it apart in terms of both reactivity and application potential.
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








